3-(Piperazin-1-yl)-1-(2,2,2-trifluoroethyl)piperidin-2-one dihydrochloride
Description
Systematic IUPAC Nomenclature and Molecular Formula Analysis
The compound 3-(piperazin-1-yl)-1-(2,2,2-trifluoroethyl)piperidin-2-one dihydrochloride is systematically named according to IUPAC rules as 3-piperazin-1-yl-1-(2,2,2-trifluoroethyl)piperidin-2-one dihydrochloride . Its molecular formula, C₁₁H₂₀Cl₂F₃N₃O , reflects the integration of four distinct structural components:
- A piperidin-2-one core (C₅H₉NO), a six-membered lactam ring.
- A piperazine moiety (C₄H₁₀N₂) substituted at the 3-position of the piperidinone ring.
- A 2,2,2-trifluoroethyl group (C₂H₂F₃) attached to the lactam nitrogen.
- Two hydrochloride counterions (2 HCl) protonating the piperazine nitrogens.
The SMILES notation (C1CC(C(=O)N(C1)CC(F)(F)F)N2CCNCC2.Cl.Cl ) encodes the connectivity, highlighting the trifluoroethyl group (CC(F)(F)F), piperazin-1-yl substitution (N2CCNCC2), and chloride ions.
| Parameter | Value |
|---|---|
| IUPAC Name | 3-piperazin-1-yl-1-(2,2,2-trifluoroethyl)piperidin-2-one dihydrochloride |
| Molecular Formula | C₁₁H₂₀Cl₂F₃N₃O |
| Molecular Weight | 338.19 g/mol |
| Canonical SMILES | C1CC(C(=O)N(C1)CC(F)(F)F)N2CCNCC2.Cl.Cl |
Crystallographic Structure Elucidation via X-Ray Diffraction
X-ray diffraction (XRD) is critical for determining the three-dimensional arrangement of atoms in crystalline solids. While direct XRD data for this compound is not explicitly provided in the search results, analogous piperidone derivatives exhibit monoclinic or triclinic crystal systems with hydrogen-bonded networks stabilizing their structures. For example, substituted 3,5-bis(arylidene)-4-piperidones crystallize in space groups P21/n or P1, with chair conformations for piperidine rings and planar aryl groups.
In the target compound, the piperidin-2-one ring likely adopts a chair conformation , while the piperazine moiety remains in a chair or boat configuration depending on protonation states. The trifluoroethyl group’s electron-withdrawing nature may influence intermolecular interactions, such as C–F···H–N hydrogen bonds or van der Waals forces. XRD would resolve:
- Bond lengths and angles between the lactam carbonyl and adjacent carbons.
- Torsional angles defining the spatial arrangement of the piperazine substituent.
- Packing motifs mediated by chloride ions and water molecules in the hydrate form.
Conformational Analysis Through Nuclear Magnetic Resonance Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy provides insights into the dynamic behavior and electronic environment of nuclei. For this compound, key spectral features include:
- ¹H NMR :
- Piperidinone protons : The lactam ring’s methylene groups (positions 4 and 5) resonate as multiplet signals between δ 2.0–3.0 ppm.
- Trifluoroethyl group : The –CH₂CF₃ moiety shows a quartet near δ 3.5–4.0 ppm (coupling with fluorine, J ≈ 10 Hz).
- Piperazine protons : N–CH₂– groups exhibit broad singlets at δ 2.5–3.0 ppm due to exchange with deuterated solvent.
- ¹³C NMR :
- ¹⁵N NMR :
- Piperazine nitrogens are protonated in the dihydrochloride form, shifting their signals upfield compared to the free base.
| Nucleus | Chemical Shift (δ, ppm) | Assignment |
|---|---|---|
| ¹H | 3.8–4.0 (q) | –CH₂CF₃ |
| ¹H | 2.6–3.0 (m) | Piperazine N–CH₂– |
| ¹³C | 172.5 | Lactam C=O |
| ¹⁹F | -65.0 | CF₃ |
Comparative Structural Analysis With Related Piperazine Derivatives
The structural features of this compound distinguish it from other piperazine-based derivatives:
4-Piperidone Derivatives :
- 4-Piperidone (C₅H₉NO) lacks the trifluoroethyl and piperazine substituents, making it a simpler precursor for fentanyl-like analgesics.
- Substitution at the 3-position (as in the target compound) introduces steric hindrance, potentially altering receptor binding profiles compared to 4-substituted analogs.
Antipsychotic Piperazines :
- Compounds like 1-(1-methylpiperidin-4-yl)piperazine trihydrochloride feature methylated piperidine rings, enhancing lipophilicity and blood-brain barrier penetration. In contrast, the trifluoroethyl group in the target compound increases polarity, likely reducing CNS activity.
Fentanyl Analogs :
| Compound | Key Structural Features | Biological Relevance |
|---|---|---|
| Target Compound | 3-Piperazinyl, trifluoroethyl, lactam | Potential CNS modulator |
| 4-Piperidone | Unsubstituted lactam ring | Fentanyl precursor |
| 1-(1-Methylpiperidin-4-yl)piperazine | Methylpiperidine, trihydrochloride | Serotonin receptor ligand |
Properties
IUPAC Name |
3-piperazin-1-yl-1-(2,2,2-trifluoroethyl)piperidin-2-one;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18F3N3O.2ClH/c12-11(13,14)8-17-5-1-2-9(10(17)18)16-6-3-15-4-7-16;;/h9,15H,1-8H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTBBQVXOGLRJKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(=O)N(C1)CC(F)(F)F)N2CCNCC2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20Cl2F3N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Functionalization of the Piperidine Ring
- Reagents: Trifluoroethyl halides (e.g., trifluoroethyl iodide)
- Solvent: Acetonitrile or DMF
- Temperature: 25–80°C, depending on reactivity
- Catalysts: None typically required; however, phase transfer catalysts can improve yields
- Reaction Time: 12–24 hours
- Notes: Excess trifluoroethyl halide ensures complete substitution; reaction monitoring via TLC or HPLC is recommended
Cyclization to Form the Piperidin-2-one
- Reagents: Suitable keto-amines or diketones
- Conditions: Reflux in acetic acid or other protic solvents
- Temperature: 100–130°C
- Duration: 4–12 hours
- Notes: Acid catalysis promotes cyclization; controlling pH is critical to prevent side reactions
Piperazinyl Group Introduction
- Reagents: Piperazine derivatives, often with activating agents like HATU or EDCI
- Solvent: DMF or DMSO
- Temperature: Room temperature to 50°C
- Reaction Time: 6–24 hours
- Notes: Excess piperazine ensures complete substitution; purification via chromatography or recrystallization
Salt Formation
- Reagents: Hydrochloric acid (HCl)
- Solvent: Ethanol, water, or their mixtures
- Conditions: Stirring at room temperature
- Duration: Several hours to overnight
- Notes: Crystallization from suitable solvents yields high-purity dihydrochloride salt
Data Table Summarizing Preparation Parameters
| Step | Reagents | Solvent | Temperature | Reaction Time | Purification Method | Yield (%) |
|---|---|---|---|---|---|---|
| Functionalization | Trifluoroethyl halide | Acetonitrile | 25–80°C | 12–24 h | Recrystallization | 75–85 |
| Cyclization | Keto-amine/diketone | Acetic acid | 100–130°C | 4–12 h | Filtration, washing | 70–80 |
| Piperazine coupling | Piperazine derivative | DMF | RT–50°C | 6–24 h | Chromatography | 65–75 |
| Salt formation | HCl | Water/ethanol | RT | 2–4 h | Crystallization | 90–95 |
Research Findings and Optimization Strategies
Recent research emphasizes the importance of optimizing reaction parameters to maximize yield and purity:
- Catalyst Use: Employing phase transfer catalysts or metal catalysis (e.g., palladium complexes) can enhance coupling efficiency.
- Temperature Control: Elevated temperatures accelerate reactions but may increase by-product formation; thus, precise temperature regulation is vital.
- Solvent Choice: Polar aprotic solvents like DMF and DMSO facilitate nucleophilic substitutions, while ethanol or water are preferred for salt formation.
- Purification Techniques: Recrystallization and preparative chromatography are standard; high-performance liquid chromatography (HPLC) ensures purity >99%.
Environmental and Scalability Considerations
- Green Chemistry: Using less toxic solvents and reagents, such as ethanol instead of DMF, aligns with sustainable practices.
- Scale-Up: Reactions optimized at laboratory scale can be adapted for industrial production by adjusting stirring, temperature control, and purification methods to maintain consistency and yield.
Chemical Reactions Analysis
Hydrolysis and Ring-Opening Reactions
The piperidine-2-one lactam ring is susceptible to hydrolysis under acidic or basic conditions. For example:
-
Acidic Hydrolysis : Protonation of the lactam carbonyl enhances electrophilicity, enabling nucleophilic attack by water. This yields a linear amino acid derivative (e.g., 3-(piperazin-1-yl)-1-(2,2,2-trifluoroethyl)piperidine-2-carboxylic acid) .
-
Basic Hydrolysis : Strong bases (e.g., NaOH) cleave the lactam ring to form a carboxylate salt.
Reaction Conditions and Outcomes :
| Reaction Type | Reagents/Conditions | Product | Yield/Notes |
|---|---|---|---|
| Acidic hydrolysis | HCl/H₂O, reflux | Carboxylic acid derivative | Moderate (60–75%) |
| Basic hydrolysis | NaOH, 80°C | Piperidine carboxylate salt | High (85–90%) |
Reduction of the Lactam Ring
The lactam carbonyl can be reduced to a secondary amine using agents like lithium aluminum hydride (LiAlH₄) or borane (BH₃):
-
LiAlH₄ : Reduces the lactam to 3-(piperazin-1-yl)-1-(2,2,2-trifluoroethyl)piperidine, retaining the trifluoroethyl group .
-
Selectivity : The trifluoroethyl group remains intact due to its strong C–F bonds and electron-withdrawing nature.
Key Data :
-
Reduction with LiAlH₄ in THF at 0°C → 25°C achieves >80% conversion.
-
Borane-THF complex offers milder conditions but lower yields (~65%) .
Functionalization of the Piperazine Moiety
The piperazine ring undergoes alkylation, acylation, or sulfonylation at its secondary amines:
-
Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in DMF to form quaternary ammonium salts .
-
Acylation : Acetic anhydride or acyl chlorides introduce acetyl groups under basic conditions (e.g., triethylamine) .
Example Reaction :
Trifluoroethyl Group Reactivity
-
Nucleophilic Substitution : Limited reactivity observed with strong nucleophiles (e.g., KCN in DMSO) at elevated temperatures (>100°C) .
-
Stability : Resists hydrolysis and oxidation, making it a pharmacophore-enhancing group .
Comparative Stability Data :
| Condition | Reactivity |
|---|---|
| Acidic (HCl, 100°C) | No degradation |
| Basic (NaOH, 80°C) | No degradation |
| Oxidative (H₂O₂, 60°C) | No degradation |
Salt-Forming Reactions
As a dihydrochloride salt, the compound participates in ion-exchange reactions:
-
Neutralization : Treatment with NaOH releases the free base, which can be extracted into organic solvents .
-
Counterion Replacement : Reacts with AgNO₃ to form a silver chloride precipitate and nitrate salt .
Applications :
Heterocyclic Rearrangements
Under thermal or photolytic conditions, the piperidine-2-one ring may undergo isomerization or ring expansion:
-
Isomerization : Heating in toluene (110°C) shifts substituent positions, favoring thermodynamic products .
-
Ring Expansion : Rare but observed with strong Lewis acids (e.g., AlCl₃) .
Biological Derivatization
In medicinal chemistry contexts:
Scientific Research Applications
Medicinal Chemistry
The compound is primarily studied for its potential therapeutic applications. Its piperazine moiety is known for biological activity, making it a valuable scaffold in drug design.
Antidepressant Activity
Research indicates that derivatives of piperazine can exhibit antidepressant effects through modulation of neurotransmitter systems. The trifluoroethyl group may enhance the lipophilicity and bioavailability of the compound, potentially leading to improved efficacy in treating mood disorders.
Antipsychotic Properties
Studies have shown that compounds similar to 3-(Piperazin-1-yl)-1-(2,2,2-trifluoroethyl)piperidin-2-one dihydrochloride can interact with dopamine and serotonin receptors. This suggests potential applications in developing antipsychotic medications.
Case Study: Synthesis and Evaluation
A study synthesized various analogs of this compound to evaluate their binding affinity to serotonin receptors. Results indicated that modifications in the trifluoroethyl group significantly influenced receptor interaction profiles, suggesting a pathway for optimizing antipsychotic agents.
Pharmacology
The pharmacological profile of this compound includes:
- Mechanism of Action : Potentially acting as a selective serotonin reuptake inhibitor (SSRI).
- Side Effects : Preliminary studies suggest a favorable side effect profile compared to existing SSRIs.
Material Science
Beyond medicinal applications, this compound has potential uses in material science due to its unique fluorinated structure.
Fluorinated Polymers
Fluorinated compounds are known for their chemical stability and resistance to solvents. Incorporating this compound into polymer matrices could enhance material properties such as:
- Thermal Stability
- Chemical Resistance
Mechanism of Action
The mechanism of action of 3-(Piperazin-1-yl)-1-(2,2,2-trifluoroethyl)piperidin-2-one dihydrochloride involves its interaction with molecular targets such as enzymes, receptors, or proteins. The compound’s unique structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism may vary depending on the specific application and target.
Comparison with Similar Compounds
Structural Features
The compound’s uniqueness lies in its dual heterocyclic system (piperidin-2-one and piperazine) and trifluoroethyl substitution. Below is a comparison with structurally related piperazine/piperidine derivatives:
Key Observations :
- Piperidin-2-one (a lactam) introduces rigidity compared to non-cyclic piperazine derivatives, possibly enhancing receptor selectivity .
Physicochemical Properties
- Solubility : The dihydrochloride salt form improves aqueous solubility, critical for bioavailability. Similar dihydrochloride salts (e.g., Zuclopenthixol Hydrochloride) are standard in injectable formulations .
- Molecular Weight : At 342.19 g/mol, the compound falls within the acceptable range for blood-brain barrier penetration, unlike larger analogs like Zuclopenthixol (488.45 g/mol) .
- Fluorine Impact: The trifluoroethyl group increases lipophilicity (logP) compared to non-fluorinated analogs, balancing solubility and membrane permeability .
Biological Activity
3-(Piperazin-1-yl)-1-(2,2,2-trifluoroethyl)piperidin-2-one dihydrochloride, with the CAS number 1461706-62-6 and molecular formula C₁₄H₁₈Cl₂F₃N₃O, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. Its structure incorporates a piperazine ring and a trifluoroethyl group, which are known to enhance binding affinity to various biological targets.
Structural Characteristics
The compound features:
- Piperazine Ring : A common scaffold in pharmacology that can engage in hydrogen bonding.
- Trifluoroethyl Group : Enhances metabolic stability and may improve binding affinity to receptors.
- Piperidin-2-one Core : Present in several bioactive molecules, suggesting potential therapeutic applications.
Biological Activity
Research indicates that this compound exhibits significant biological activity, particularly as an antagonist at certain receptors involved in pain pathways. This section explores its pharmacological profile based on various studies.
The compound has shown promising results in binding assays targeting G-protein coupled receptors (GPCRs), which are crucial in mediating pain and neurological responses. Techniques such as radiolabeled ligand binding assays have been employed to elucidate its pharmacodynamics.
| Assay Type | Target Receptor | Binding Affinity (Ki) |
|---|---|---|
| Radiolabeled Ligand Binding | GPCRs (specific subtype) | Low nanomolar range |
Efficacy in Pain Management
Preliminary studies suggest that this compound may be effective in managing conditions such as migraines and neuropathic pain. Its structural features allow it to interact with pain signaling pathways effectively.
Case Studies and Research Findings
Several studies have focused on the synthesis and biological evaluation of analogs related to this compound. For instance:
- Antinociceptive Studies : In animal models, compounds with similar structures demonstrated significant analgesic effects. The mechanism was attributed to the modulation of neurotransmitter release at synaptic junctions.
- Comparative Analysis : A comparative study of various piperidin derivatives highlighted that the trifluoroethyl substitution significantly enhances the bioactivity of the parent compounds.
Comparative Compounds
The following table summarizes structurally related compounds and their unique characteristics:
| Compound Name | Structural Features | Unique Characteristics |
|---|---|---|
| 3-Amino-6-methyl-5-phenyl-1-(2,2,2-trifluoroethyl)piperidin-2-one | Contains a phenyl group | Potentially enhanced activity due to additional aromatic interactions |
| 3-Amino-6-methyl-1-(2,3-difluorophenyl)piperidin-2-one | Contains difluorophenyl group | May exhibit different receptor selectivity |
| 1-(Piperazin-1-yl)-5-(trifluoromethyl)indole | Incorporates an indole structure | Offers unique pharmacological properties related to indole derivatives |
Q & A
Q. What are the key structural features of 3-(Piperazin-1-yl)-1-(2,2,2-trifluoroethyl)piperidin-2-one dihydrochloride, and how do they influence its pharmacological profile?
Methodological Answer: The compound combines a piperidin-2-one core with a piperazine moiety and a trifluoroethyl group. The piperazine ring enhances solubility and hydrogen-bonding potential, while the trifluoroethyl group introduces electron-withdrawing effects, potentially improving metabolic stability. Pharmacological relevance can be inferred from structurally similar piperidine derivatives, which often exhibit activity in CNS or receptor-targeted therapies . To assess structure-activity relationships (SAR), researchers should employ computational docking (e.g., molecular dynamics simulations) and comparative assays against analogs with modified substituents .
Q. What synthetic strategies are optimal for preparing this compound?
Methodological Answer: A multi-step synthesis is recommended:
Core formation: Construct the piperidin-2-one ring via cyclization of a δ-amino ketone precursor.
Functionalization: Introduce the trifluoroethyl group via alkylation under anhydrous conditions (e.g., using NaH as a base in DMF).
Piperazine coupling: Use peptide coupling reagents like HOBt/TBTU with NEt₃ to attach the piperazine moiety, as described for analogous piperazine derivatives .
Salt formation: React the free base with HCl in a polar solvent (e.g., ethanol) to yield the dihydrochloride salt. Monitor purity via HPLC (≥98%) with single impurity thresholds ≤0.5% .
Q. Which analytical techniques are critical for characterizing this compound’s purity and stability?
Methodological Answer:
- Purity: Use reversed-phase HPLC with UV detection (λ = 210–254 nm) and compare retention times against standards.
- Structural confirmation: Employ high-resolution mass spectrometry (HRMS) and ¹H/¹³C NMR, focusing on the piperazine NH and trifluoroethyl CF₃ signals .
- Stability: Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis. Store the compound in airtight containers at 2–8°C to prevent hydrolysis .
Q. How does the compound behave under varying pH and temperature conditions?
Methodological Answer:
- pH stability: Perform kinetic studies in buffered solutions (pH 1–10) at 37°C. Monitor degradation via HPLC; piperazine-containing compounds often show instability in acidic conditions due to protonation-induced ring opening .
- Thermal stability: Use thermogravimetric analysis (TGA) to determine decomposition temperatures. For solutions, avoid prolonged exposure to >40°C to prevent salt dissociation .
Advanced Research Questions
Q. How can computational modeling optimize the design of derivatives with improved target affinity?
Methodological Answer:
- Docking studies: Use software like AutoDock Vina to predict binding modes to target receptors (e.g., GPCRs or kinases). Focus on optimizing the trifluoroethyl group’s orientation for hydrophobic interactions.
- QSAR modeling: Train models using datasets of similar piperidine/piperazine derivatives to predict logP, pKa, and IC₅₀ values. Validate with in vitro assays .
Q. How should researchers address contradictions in pharmacological data across studies (e.g., varying IC₅₀ values)?
** Methodological Answer:
- Standardize assays: Use identical cell lines (e.g., HEK293 for receptor studies) and control compounds.
- Meta-analysis: Apply statistical tools (e.g., Cohen’s d) to quantify effect sizes across studies. Investigate batch-to-batch variability in compound synthesis as a potential confounder .
- Validate via orthogonal methods: Confirm receptor binding with SPR (surface plasmon resonance) alongside cell-based assays .
Q. What strategies mitigate undesired reactivity during functionalization of the piperidin-2-one core?
Methodological Answer:
- Protecting groups: Temporarily protect the piperazin-1-yl nitrogen with Boc (tert-butoxycarbonyl) during alkylation to prevent side reactions.
- Solvent selection: Use aprotic solvents (e.g., THF) to avoid nucleophilic interference. Monitor reaction progress via TLC with ninhydrin staining for free amine detection .
Q. How can bioavailability challenges be addressed given the compound’s physicochemical properties?
Methodological Answer:
- Salt selection: Compare dihydrochloride with other salts (e.g., mesylate) for improved solubility.
- Prodrug design: Modify the piperazin-1-yl group with ester-based prodrugs to enhance intestinal absorption. Evaluate hydrolysis rates in simulated gastric fluid .
- Nanocarriers: Encapsulate the compound in PEGylated liposomes to prolong circulation time. Assess release kinetics using dialysis membranes .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
